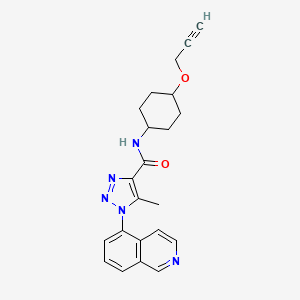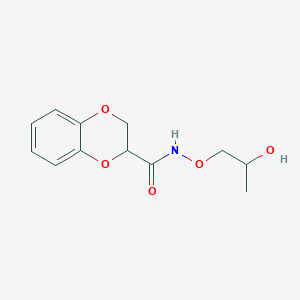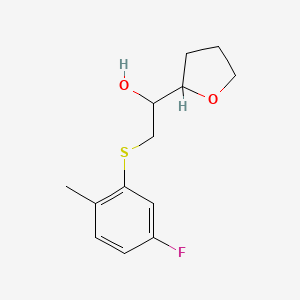![molecular formula C16H20N2O3 B7434663 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione, also known as HCMCD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HCMCD is a cyclic urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione is not fully understood. However, it has been proposed that 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has also been shown to inhibit the activity of viral proteases, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has also been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has several advantages for lab experiments, including its ease of synthesis, low toxicity towards normal cells, and potential applications in various fields. However, 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione also has some limitations, including its low solubility in water and its potential toxicity towards aquatic organisms.
Orientations Futures
There are several future directions for the study of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione. One direction is the optimization of the synthesis method to increase the yield and purity of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione. Another direction is the study of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione's mechanism of action and its potential applications in cancer therapy. Further studies are also needed to investigate the potential applications of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione in other fields, including material science and catalysis.
Méthodes De Synthèse
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been synthesized using various methods, including the reaction of 2-methylphenyl isocyanate with 3-hydroxycyclobutanone, followed by cyclization with phosgene. Another method involves the reaction of 2-methylphenyl isocyanate with 3-hydroxycyclobutanone, followed by cyclization with triphosgene. The yield of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione using these methods ranges from 50-70%.
Applications De Recherche Scientifique
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been used as a catalyst for various reactions, including the synthesis of cyclic carbonates and the epoxidation of olefins.
Propriétés
IUPAC Name |
3-[(3-hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-4-2-3-5-13(10)14-8-15(20)18(16(21)17-14)9-11-6-12(19)7-11/h2-5,11-12,14,19H,6-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBVYOGWNXPLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)N(C(=O)N2)CC3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)

![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)

![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)


![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)

![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![2-hydroxy-6-methoxy-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzamide](/img/structure/B7434677.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)